2,4-Dibromo-5-fluorophenyl isothiocyanate
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Overview
Description
Preparation Methods
The synthesis of 2,4-Dibromo-5-fluorophenyl isothiocyanate typically involves the reaction of 2,4-Dibromo-5-fluoroaniline with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2,4-Dibromo-5-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dibromo-5-fluorophenyl isothiocyanate is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in organic synthesis to introduce the isothiocyanate functional group into other molecules.
Biology: The compound is used in the labeling of proteins and peptides, aiding in the study of protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea derivatives. This reactivity is exploited in various biochemical assays and labeling techniques .
Comparison with Similar Compounds
2,4-Dibromo-5-fluorophenyl isothiocyanate can be compared with other isothiocyanate compounds such as:
- 2-Fluorophenyl isothiocyanate
- 2,6-Difluorophenyl isothiocyanate
- 2,5-Difluorophenyl isothiocyanate
Compared to these compounds, this compound is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C7H2Br2FNS |
---|---|
Molecular Weight |
310.97 g/mol |
IUPAC Name |
1,5-dibromo-2-fluoro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2FNS/c8-4-1-5(9)7(11-3-12)2-6(4)10/h1-2H |
InChI Key |
XHLIKYXVNNJXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)N=C=S |
Origin of Product |
United States |
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